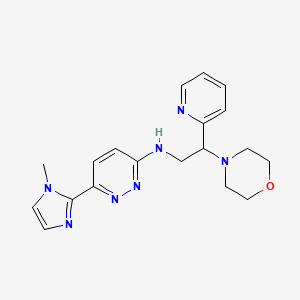

6-(1-methyl-1H-imidazol-2-yl)-N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)pyridazin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 6-(1-Methyl-1H-imidazol-2-yl)-N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)pyridazin-3-amine often involves routes that take advantage of the reactivity of heterocyclic amidines and isocyanides, catalyzed by metal triflates such as Ga(OTf)3, to obtain imidazo[1,2-a]pyridines in moderate to good yields (Yang et al., 2015). Additionally, water-mediated syntheses and silver-catalyzed aminooxygenation methods have been developed for the synthesis of related compounds, highlighting the versatility and wide range of methodologies available for constructing such complex molecules (Mohan et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been extensively analyzed through various techniques, including crystallography and Hirshfeld surface analysis. These studies provide insights into the spatial arrangement of atoms and the interactions that stabilize their structures. For example, analysis of imidazo[1,2-a]pyridine derivatives has revealed how substituents influence molecular conformation and intermolecular interactions (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

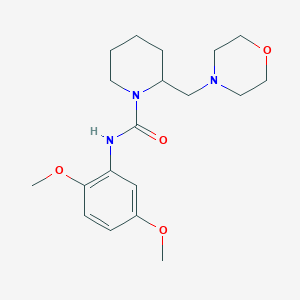

Chemical reactions involving 6-(1-Methyl-1H-imidazol-2-yl)-N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)pyridazin-3-amine derivatives typically exploit the reactivity of their heterocyclic components. For instance, aminomethylation reactions, where morpholino- and piperidinomethyl groups are introduced, have been shown to proceed at specific positions on the heterocycle, demonstrating the compound's reactivity and potential for derivatization (Saldabol et al., 1971).

Applications De Recherche Scientifique

Synthesis and Catalysis

Research in organic chemistry has demonstrated innovative synthesis pathways involving imidazolyl and pyridazin-3-amine derivatives. For instance, the synthesis of imidazo[1,2-a]pyridines through "water-mediated" hydroamination and silver-catalyzed aminooxygenation showcases the potential of these compounds in creating complex organic structures under environmentally benign conditions (Darapaneni Chandra Mohan et al., 2013). Additionally, the development of polysubstituted pyridazinones from sequential nucleophilic substitution reactions highlights the versatility of pyridazin-3-amine derivatives in drug discovery and material science (Graham Pattison et al., 2009).

Biological Evaluation

Compounds derived from pyridazin-3-amine have been explored for their biological activities, such as their potential as analgesic agents. The design, synthesis, and evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their derivatives have shown promising analgesic properties, indicating the therapeutic potential of these compounds (R. Aggarwal et al., 2020).

Material Science and Dye Synthesis

The field of material science benefits from the unique properties of imidazolyl and pyridazin-3-amine derivatives. Amino derivatives of 1,8-naphthalic anhydride and derived dyes for synthetic-polymer fibers demonstrate how these compounds can be utilized to produce dyes with good coloration and fastness properties on polyester, showcasing their application in textile engineering (A. T. Peters et al., 1985).

Anticancer Activity

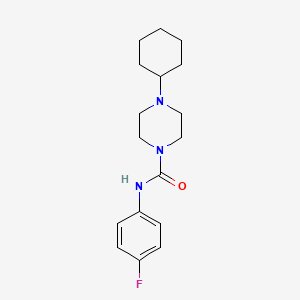

The exploration of imidazo[1,2-a]pyridines and pyridazin-3-amine derivatives for anticancer activity underscores their potential in medicinal chemistry. Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, followed by evaluation for anticancer activity, highlights the capacity of these compounds to serve as a basis for developing new therapeutic agents (Sandeep Kumar et al., 2013).

Advanced Optical Properties

The investigation into structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, including imidazolyl and pyridazin-3-amine derivatives, provides insights into their application in creating advanced materials with tailored optical properties (J. Palion-Gazda et al., 2019).

Propriétés

IUPAC Name |

6-(1-methylimidazol-2-yl)-N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)pyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O/c1-25-9-8-21-19(25)16-5-6-18(24-23-16)22-14-17(15-4-2-3-7-20-15)26-10-12-27-13-11-26/h2-9,17H,10-14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMCJQAMDLRNQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=NN=C(C=C2)NCC(C3=CC=CC=N3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1-methyl-1H-imidazol-2-yl)-N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)pyridazin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine](/img/structure/B5501019.png)

![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501027.png)

![3-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5501034.png)

![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide](/img/structure/B5501045.png)

![3,7-dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501079.png)

![4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide](/img/structure/B5501111.png)

![4-[3-(2,4-dichlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5501115.png)